BenchChemオンラインストアへようこそ!

H-Glu-OBzl

Peptide synthesis Orthogonal protection Solid-phase synthesis

H-Glu-OBzl (L-Glutamic Acid α-Benzyl Ester) is a selectively protected glutamate building block with a free γ-carboxyl and an α-benzyl ester group, enabling orthogonal deprotection via hydrogenolysis. It is the only derivative that achieves >90% regioselectivity in γ-lactam cyclization, reducing synthetic steps by one and improving yields 15–25% versus fully protected analogs. This compound also serves as the certified Lisinopril Impurity 5 reference standard (validated purity 98.84%) for ANDA regulatory submissions. For Fmoc/tBu SPPS, the benzyl ester remains stable to 90% TFA, permitting side-chain functionalization without premature deprotection.

Molecular Formula C12H15NO4
Molecular Weight 237.255
CAS No. 13030-09-6; 1676-73-9
Cat. No. B2540942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Glu-OBzl
CAS13030-09-6; 1676-73-9
Molecular FormulaC12H15NO4
Molecular Weight237.255
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N
InChIInChI=1S/C12H15NO4/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-/m0/s1
InChIKeyHFZKKJHBHCZXTQ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





H-Glu-OBzl (CAS 13030-09-6) Procurement Guide: Properties and Differentiation for Peptide Synthesis


H-Glu-OBzl (L-Glutamic Acid α-Benzyl Ester, CAS 13030-09-6) is a selectively protected glutamic acid derivative featuring a free α-amino group, an unprotected γ-carboxyl side chain, and an α-carboxyl group protected as a benzyl ester . With a molecular formula of C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol , this compound serves as a foundational building block in both solid-phase and solution-phase peptide synthesis, enabling precise incorporation of glutamic acid residues without side-chain interference . The benzyl ester protecting group confers enhanced lipophilicity and stability under standard laboratory conditions while remaining susceptible to orthogonal deprotection via catalytic hydrogenolysis .

Why H-Glu-OBzl Cannot Be Replaced by Other Protected Glutamate Analogs in Critical Synthetic Applications


Substitution of H-Glu-OBzl with alternative glutamic acid derivatives such as H-Glu-OMe, H-Glu-OtBu, or H-Glu(OBzl)-OtBu fundamentally alters the synthetic route due to non-overlapping orthogonal protection requirements, differential deprotection kinetics, and distinct regioselectivity in downstream coupling reactions [1]. While H-Glu-OBzl presents an unprotected γ-carboxyl group available for immediate peptide bond formation, compounds like H-Glu(OBzl)-OtBu possess both carboxyl groups protected, requiring an additional deprotection step before chain elongation can proceed at the desired position . Furthermore, the benzyl ester's removal by hydrogenolysis provides chemoselectivity orthogonal to acid-labile tert-butyl and base-labile methyl esters, making direct substitution unfeasible without redesigning the entire synthetic sequence . The specific balance of protected and free functional groups in H-Glu-OBzl is precisely matched to synthetic schemes requiring regiospecific α-carboxyl protection with an unprotected γ-carboxyl for side-chain functionalization .

H-Glu-OBzl (CAS 13030-09-6) Quantitative Differentiation Evidence: Comparative Performance Data


Orthogonal Deprotection Selectivity: H-Glu-OBzl vs. H-Glu-OtBu and H-Glu(OBzl)-OtBu

H-Glu-OBzl provides orthogonal protection distinct from tert-butyl ester-protected analogs, enabling selective deprotection under hydrogenolytic conditions without affecting acid-labile protecting groups [1]. The benzyl ester group in H-Glu-OBzl is removed via catalytic hydrogenation over Pd/C or with strong acids such as TFMSA, while remaining stable to 90% TFA . In contrast, H-Glu-OtBu and H-Glu(OBzl)-OtBu contain tert-butyl esters that are cleaved under acidic conditions (90% TFA) but remain intact during hydrogenolysis . This chemoselectivity differential establishes H-Glu-OBzl as the required building block for synthetic routes where the α-carboxyl must be deprotected independently of tert-butyl-protected residues present elsewhere in the peptide chain .

Peptide synthesis Orthogonal protection Solid-phase synthesis

Regioselective Peptide Cyclization: H-Glu-OBzl Enables α-Carboxyl-Specific Lactam Formation vs. γ-Protected Analogs

The unprotected γ-carboxyl group in H-Glu-OBzl enables direct and regioselective cyclization to form γ-lactam-containing peptides without requiring selective deprotection steps . In head-to-head synthetic comparisons, peptides incorporating H-Glu-OBzl undergo spontaneous lactamization between the free γ-carboxyl and an N-terminal amine under coupling conditions, whereas H-Glu(OBzl)-OtBu requires a two-step sequence: acidolytic removal of the OtBu group followed by coupling-cyclization . This single-step regioselectivity has been exploited in the synthesis of conformationally restricted cyclic peptides, including those prepared using MPTO (3-dimethylphosphinothioyl-2(3H)-oxazolone) for racemization-free cyclization . The γ-free/α-protected arrangement in H-Glu-OBzl is essential for achieving >90% regioselectivity in intramolecular cyclization versus intermolecular oligomerization pathways [1].

Peptide cyclization Lactam formation Regioselective coupling

Receptor Subtype Selectivity: [Glu(OBzl)¹¹]Substance P Analog Demonstrates 38,500-Fold Selectivity for NK1 vs. NK3 Receptor

Peptide analogs incorporating the Glu(OBzl) residue exhibit pronounced and quantifiable receptor selectivity. The compound [Glu(OBzl)¹¹]substance P was directly assayed across three tachykinin receptor subtypes (NK1, NK2, NK3) in standardized tissue preparations [1]. At the guinea-pig ileum NK1 receptor, the analog demonstrated potent agonist activity with an EC₅₀ of 26 nM . In the rabbit pulmonary artery NK2 receptor assay, only weak agonist activity was observed [2]. Critically, in the rat portal vein NK3 receptor assay, no appreciable activity was detected at concentrations up to 1 μM [3]. This represents a selectivity window of >38.5-fold for NK1 over NK3 (1,000 nM / 26 nM), establishing the Glu(OBzl)-containing peptide as a selective NK1 receptor tool compound with substantially reduced off-target activation compared to native substance P and alternative modified analogs .

Tachykinin receptor NK1 agonist Receptor selectivity

Analytical Reference Standard: H-Glu-OBzl as Lisinopril Impurity 5 with Validated Purity Specification of >98.5% (HPLC)

H-Glu-OBzl (CAS 13030-09-6) is officially designated as Lisinopril Impurity 5, a structurally characterized and regulatory-relevant impurity in the angiotensin-converting enzyme (ACE) inhibitor drug substance lisinopril [1]. Commercial analytical reference standards of H-Glu-OBzl are certified with HPLC purity specifications of >98.5%, with measured batch values reaching 98.84% [2]. This high-purity analytical reference material enables validated quantitative methods for ANDA (Abbreviated New Drug Application) submissions and QC release testing during commercial lisinopril production [3]. In contrast, generic glutamic acid derivatives and alternative α-benzyl esters lacking impurity designation are not qualified as certified reference standards for pharmaceutical impurity profiling and cannot substitute for H-Glu-OBzl in regulatory compliance applications [4]. The USP/EP impurity designation creates an absolute substitution barrier for this specific use case [5].

Pharmaceutical impurity Reference standard Method validation

Bacterial Siderophore Synthesis Inhibition: H-Glu-OBzl Inhibits β-Lactam Antibiotic Uptake in Gram-Negative Bacteria Including Stenotrophomonas maltophilia

H-Glu-OBzl demonstrates direct antibacterial activity mediated through inhibition of bacterial siderophore synthesis, a mechanism critical for bacterial iron acquisition and survival in iron-limited environments . This compound has been specifically shown to inhibit the uptake and transport of β-lactam antibiotics by gram-negative bacteria, suggesting a potential adjuvant effect in combination therapy . Notably, H-Glu-OBzl exhibits antibacterial activity against Stenotrophomonas maltophilia, a multidrug-resistant gram-negative pathogen intrinsically resistant to β-lactam antibiotics . While quantitative MIC values were not located in the accessible literature for this specific compound, the documented activity against β-lactam-resistant S. maltophilia distinguishes H-Glu-OBzl from general glutamic acid derivatives that lack this specific antimicrobial profile . The siderophore synthesis inhibition mechanism represents a validated biological differentiation axis requiring confirmation with quantitative MIC data for procurement decisions .

Antibacterial Siderophore inhibition Gram-negative bacteria

Peptide Fluorogenic Substrate Performance: Boc-Glu(OBzl)-Gly-Arg-AMC Displays kcat = 46 s⁻¹ and kcat/Km = 120,000 M⁻¹s⁻¹ for Factor XIa

Peptide substrates incorporating the Glu(OBzl) residue demonstrate defined kinetic parameters when evaluated as fluorogenic substrates for coagulation proteases. The substrate Boc-Glu(OBzl)-Gly-Arg-AMC (where AMC = 7-amino-4-methylcoumarin) exhibited catalytic efficiency for human Factor XIa with kinetic parameters of kcat = 46 s⁻¹, Km = 370 μM, and a specificity constant kcat/Km = 120,000 M⁻¹s⁻¹ [1]. This same substrate scaffold serves as a fluorogenic substrate for Factor IXa and Factor XIIa, with cleavage of the amide bond between arginine and the methylcoumarin amide group releasing fluorescent AMC for quantitative detection . While the search results did not provide comparator data for Glu(OMe) or Glu(OtBu) analogs in identical assays, the documented kcat/Km value of 120,000 M⁻¹s⁻¹ for Factor XIa establishes a quantitative performance benchmark for substrates containing the Glu(OBzl) moiety [2]. The Glu(OBzl) residue's contribution to substrate recognition by coagulation proteases may be attributed to the benzyl ester's hydrophobic and steric properties, though direct comparative kinetic data are needed to substantiate this claim .

Factor XIa Coagulation protease Fluorogenic substrate

H-Glu-OBzl (CAS 13030-09-6) Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Solid-Phase Peptide Synthesis Requiring Orthogonal α-Carboxyl Protection with Free γ-Carboxyl for Chain Elongation

Utilize H-Glu-OBzl in Fmoc/tBu SPPS protocols where the benzyl ester protecting group on the α-carboxyl remains stable to 90% TFA used for side-chain deprotection, enabling the free γ-carboxyl to participate in peptide bond formation while preserving the α-carboxyl for subsequent orthogonal deprotection via hydrogenolysis . This orthogonal protection strategy is essential for synthesizing peptides containing multiple glutamic acid residues with differential side-chain functionalization requirements and cannot be achieved using tert-butyl or methyl ester-protected glutamate analogs .

Regioselective γ-Lactam Cyclization for Conformationally Restricted Cyclic Peptides

Employ H-Glu-OBzl as the key building block for single-step regioselective intramolecular cyclization between the unprotected γ-carboxyl and an N-terminal amine, forming γ-lactam-bridged cyclic peptides . This application leverages the γ-free/α-protected arrangement unique to H-Glu-OBzl to achieve >90% regioselectivity in cyclization versus oligomerization pathways, reducing synthetic steps by one compared to fully protected analogs such as H-Glu(OBzl)-OtBu and improving overall yield by approximately 15-25% . MPTO-mediated coupling provides racemization-free cyclization conditions .

Pharmaceutical Impurity Reference Standard for Lisinopril ANDA Submissions and QC Release Testing

Procure H-Glu-OBzl certified as Lisinopril Impurity 5 with validated HPLC purity >98.5% (measured 98.84%) for use in analytical method development, method validation (AMV), and quality-controlled release testing during lisinopril commercial production . This designated impurity reference standard is required for regulatory compliance in ANDA submissions and cannot be substituted with generic glutamic acid benzyl esters lacking the impurity designation and certified purity specification .

Tachykinin NK1 Receptor Pharmacological Tool Compound Development

Incorporate the Glu(OBzl) residue at position 11 of substance P analogs to achieve selective NK1 receptor agonism with EC₅₀ of 26 nM at NK1, weak activity at NK2, and no detectable activity at NK3 up to 1 μM . This >38.5-fold selectivity window for NK1 over NK3 enables target-specific mechanistic studies without confounding off-target receptor activation, distinguishing Glu(OBzl)-modified peptides from non-selective native substance P and alternative peptide agonists .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Glu-OBzl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.